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Compound of Interest

Compound Name: Lycibarbarphenylpropanoid B

Cat. No.: B15592576 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total

synthesis of (-)-Lycibarbarphenylpropanoid B, a neuroprotective agent isolated from the

fruits of Lycium barbarum. The synthesis is based on the convergent total synthesis of (-)-

Lycibarbarine B as reported by Ghosh et al. It is presumed that Lycibarbarphenylpropanoid
B is a synonym for Lycibarbarine B. The synthetic strategy involves a Reimer-Tiemann

reaction, selective amine alkylation with a keto tosylate derivative, and a final spiroketalization

to construct the unique spiro oxazine heterocyclic motif.[1][2]

I. Synthetic Strategy Overview
The total synthesis of (-)-Lycibarbarphenylpropanoid B is a convergent process that joins

two key fragments: a tetrahydroquinoline derivative and a chiral fragment derived from 2-

deoxy-D-ribose.

Key Features of the Synthesis:

Convergent Approach: Two main building blocks are synthesized separately and then

combined.

Reimer-Tiemann Reaction: Utilized for the formylation of 8-hydroxyquinoline.[1][2]

Selective N-Alkylation: A crucial step to connect the two key fragments.
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Spiroketalization: Formation of the characteristic spiro oxazine core structure.[1][2]

Logical Flow of the Synthesis:

The overall synthetic pathway can be visualized as the preparation of two key intermediates

followed by their coupling and subsequent transformations to yield the final product.
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Caption: Overall synthetic strategy for (-)-Lycibarbarphenylpropanoid B.

II. Quantitative Data Summary
The following table summarizes the yields for the key steps in the synthesis of (-)-

Lycibarbarphenylpropanoid B.
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Step Product
Starting
Material

Reagents and
Conditions

Yield (%)

1. Reimer-

Tiemann

Reaction &

Hydrogenation

8-Hydroxy-

1,2,3,4-

tetrahydroquinoli

ne-5-

carbaldehyde

8-

Hydroxyquinoline

1. CHCl₃, NaOH,

TBAB, EtOH,

reflux; 2. 5%

Ru/Al₂O₃, H₂

(500 psi),

MeOH/CH₂Cl₂

68[2]

2. N-Alkylation
N-Alkylated

Intermediate

Tetrahydroquinoli

ne Aldehyde &

Keto Tosylate

K₂CO₃, NaI,

acetone, 23 °C,

12 h

68[2]

3. Deprotection &

Spiroketalization

(-)-Lycibarbarine

B (Final Product)

Benzyl Ether

Precursor

BBr₃, K₂CO₃,

CH₂Cl₂, 0 °C to

rt, 6 h

73[2]

Overall Yield
(-)-Lycibarbarine

B
2.6[2]

III. Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxy-1,2,3,4-
tetrahydroquinoline-5-carbaldehyde
This protocol describes the formylation of 8-hydroxyquinoline via the Reimer-Tiemann reaction,

followed by selective hydrogenation of the pyridine ring.
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Dissolve 8-hydroxyquinoline (5 g) in ethanol

Add TBAB and 50% aq. NaOH

Heat to reflux for 1 h

Cool to 30 °C and add chloroform dropwise

Stir overnight at room temperature

Work-up to isolate formylated quinoline

Hydrogenate using 5% Ru/Alumina at 500 psi

Purify by column chromatography

Obtain 8-hydroxy-1,2,3,4-tetrahydroquinoline-5-carbaldehyde

Click to download full resolution via product page

Caption: Workflow for the synthesis of the tetrahydroquinoline aldehyde intermediate.
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Step-by-Step Procedure:

Reimer-Tiemann Reaction:

To a solution of 8-hydroxyquinoline (5 g, 0.034 mol) in ethanol (50 mL), add

tetrabutylammonium bromide (TBAB, 0.94 g, 4.14 mmol).[2]

Add a 50% aqueous solution of NaOH (27.6 mL, 0.34 mol) to the mixture.

Heat the reaction to reflux for 1 hour.[2]

Cool the mixture to 30 °C and add chloroform (30 mL) dropwise over 2 hours. The reaction

will turn black.[2]

Allow the reaction to stir overnight at room temperature.

After cooling, perform an appropriate aqueous work-up to isolate the crude 8-

hydroxyquinoline-5-carbaldehyde.

Selective Hydrogenation:

Dissolve the crude 8-hydroxyquinoline-5-carbaldehyde in a 1.5:1 mixture of methanol and

CH₂Cl₂.

Add 5% ruthenium on alumina catalyst (10% by weight).[2]

Hydrogenate the mixture at 23 °C under 500 psi of hydrogen pressure for 12 hours.[2]

Filter the catalyst and concentrate the solvent in vacuo.

Purify the residue by flash column chromatography to yield 8-hydroxy-1,2,3,4-

tetrahydroquinoline-5-carbaldehyde as an orange solid (68% yield over two steps).[2]

Protocol 2: N-Alkylation of Tetrahydroquinoline
Aldehyde
This protocol details the coupling of the tetrahydroquinoline aldehyde with the chiral keto

tosylate synthesized from 2-deoxy-D-ribose.
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Step-by-Step Procedure:

To a solution of 8-hydroxy-1,2,3,4-tetrahydroquinoline-5-carbaldehyde in acetone, add the

keto tosylate derivative.

Add K₂CO₃ and NaI to the mixture.[2]

Stir the reaction at 23 °C for 12 hours.[2]

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, filter the solid salts and concentrate the solvent.

Perform an aqueous work-up and extract the product with an organic solvent.

Dry the organic layer over Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography to afford the N-alkylated product

(68% isolated yield).[2]

Protocol 3: Final Deprotection and Spiroketalization to
(-)-Lycibarbarphenylpropanoid B
This final step involves the deprotection of the benzyl ether precursor, which triggers the

spiroketalization to form the final product.
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Dissolve benzyl ether precursor (32 mg) in CH₂Cl₂ (3 mL)

Add K₂CO₃ (16 mg) and cool to 0 °C under argon

Add 1M BBr₃ in hexanes (97 µL) dropwise over 10 min

Stir for 6 hours

Quench with saturated aq. NaHCO₃ at 0 °C

Extract with CH₂Cl₂

Dry organic layer over Na₂SO₄ and concentrate

Purify by column chromatography

Obtain (-)-Lycibarbarine B (18 mg, 73%)

Click to download full resolution via product page

Caption: Workflow for the final deprotection and spiroketalization.
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Step-by-Step Procedure:

To a solution of the benzyl ether precursor (32 mg, 0.08 mmol) in CH₂Cl₂ (3 mL), add K₂CO₃

(16 mg, 0.12 mmol) at 0 °C under an argon atmosphere.

Add a 1M solution of BBr₃ in hexanes (97 µL, 0.1 mmol) dropwise over 10 minutes.

Allow the mixture to stir for 6 hours.

Quench the reaction by adding saturated aqueous NaHCO₃ (5 mL) at 0 °C and stir for 5

minutes.

Dilute the resulting solution with CH₂Cl₂ and extract with CH₂Cl₂ (3 x).

Dry the combined organic layers over Na₂SO₄.

Remove the solvent in vacuo to give a yellow residue.

Purify the residue by column chromatography (silica treated with 3% Et₃N, 75–90%

EtOAc/CH₂Cl₂) to furnish (-)-Lycibarbarine B as a yellow solid (18 mg, 73% yield).[3]

Characterization Data for (-)-Lycibarbarine B:

Appearance: Yellow solid[3]

Optical Rotation: [α]D23 = -38.2 (c, 0.10, MeOH)[3]

The ¹H and ¹³C NMR spectra are in complete agreement with the data reported for the

natural product.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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